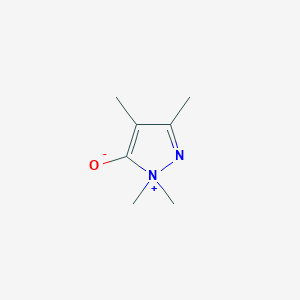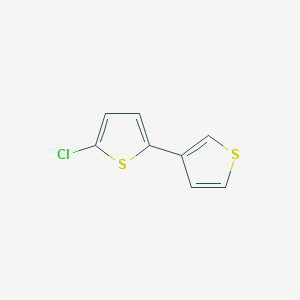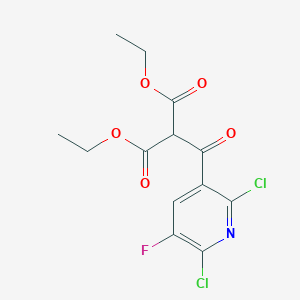![molecular formula C19H22N2O2 B14132469 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide CAS No. 88960-99-0](/img/structure/B14132469.png)
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a benzamide group and a methoxyphenyl-substituted aziridine ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide typically involves the following steps:
Preparation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an epoxide with a nitrogen source, such as sodium azide, followed by a Staudinger reaction to form the aziridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl halide reacts with the aziridine intermediate.
Formation of the Benzamide Group: The final step involves the condensation of the aziridine intermediate with a benzoyl chloride to form the benzamide group.
Chemical Reactions Analysis
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide undergoes several types of chemical reactions:
Scientific Research Applications
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide involves its high reactivity due to the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, thereby exerting biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide include other aziridine derivatives and benzamide compounds. Some examples are:
N-Mesylaziridine: Similar in structure but with a mesyl group instead of a methoxyphenyl group.
Benzamide: Lacks the aziridine ring but shares the benzamide group.
Azetidine Derivatives: Four-membered nitrogen-containing rings that are less strained than aziridines but still highly reactive.
The uniqueness of this compound lies in its combination of the aziridine ring and the methoxyphenyl group, which imparts distinct reactivity and potential biological activity .
Properties
CAS No. |
88960-99-0 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[3-[2-(3-methoxyphenyl)aziridin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-17-6-2-5-16(12-17)18-13-21(18)11-3-4-14-7-9-15(10-8-14)19(20)22/h2,5-10,12,18H,3-4,11,13H2,1H3,(H2,20,22) |
InChI Key |
SMOHAYNPDJXPGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN2CCCC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)
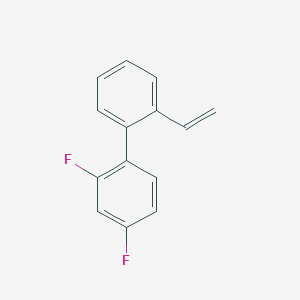
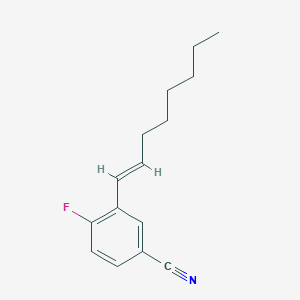
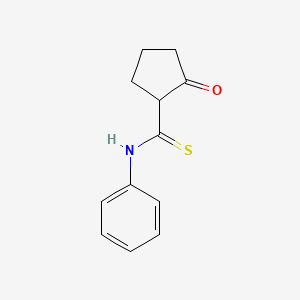
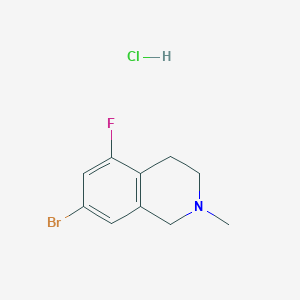

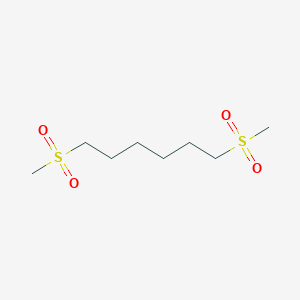
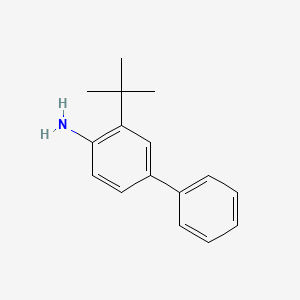
![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
